N-(2-acetylphenyl)-1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2-ACETYLPHENYL)-1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazolopyridine derivatives. These compounds are known for their diverse pharmacological properties, including potential applications in treating various diseases. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-ACETYLPHENYL)-1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile or cyanoacetamide, followed by further cyclization with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate . The reaction conditions often require the use of glacial acetic acid as a solvent and pyrrolidine as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-ACETYLPHENYL)-1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~4~-(2-ACETYLPHENYL)-1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-(2-ACETYLPHENYL)-1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes like cyclooxygenase (COX) or as an antagonist of certain receptors. The compound’s effects are mediated through the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-b]pyridine derivatives: Known for their pharmacological properties, including anxiolytic and anti-inflammatory effects.
Thieno[2,3-b]pyridine derivatives: Exhibiting strong antiparasitic activity.
Pyrimidine derivatives: Displaying a range of pharmacological effects, including anti-inflammatory and antiviral activities.
Uniqueness
N~4~-(2-ACETYLPHENYL)-1-BENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of structural features and pharmacological potential. Its specific substitutions on the pyrazolopyridine core confer distinct biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H22N4O2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-1-benzyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H22N4O2/c1-15-13-20(24(30)26-21-12-8-7-11-19(21)17(3)29)22-16(2)27-28(23(22)25-15)14-18-9-5-4-6-10-18/h4-13H,14H2,1-3H3,(H,26,30) |
InChI Key |
UUKWBOJZJXUKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4C(=O)C |
Origin of Product |
United States |
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